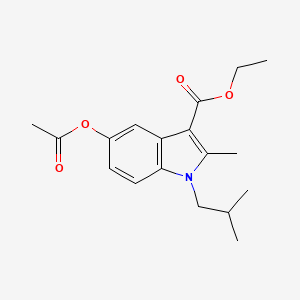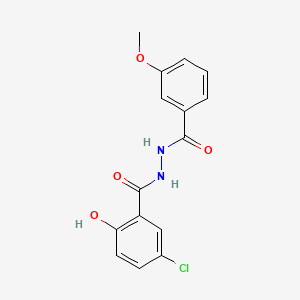![molecular formula C23H24N2O B5879999 2-[4-(1-pyrenylmethyl)-1-piperazinyl]ethanol](/img/structure/B5879999.png)
2-[4-(1-pyrenylmethyl)-1-piperazinyl]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(1-pyrenylmethyl)-1-piperazinyl]ethanol is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is also known as PPE or Pyrene-Piperazine-Ethanol. This compound is a fluorescent derivative of piperazine and has been used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
科学研究应用
2-[4-(1-pyrenylmethyl)-1-piperazinyl]ethanol has been widely used in scientific research due to its fluorescent properties. It has been used as a fluorescent probe to study the interaction of proteins, nucleic acids, and other biomolecules. It has also been used to study the binding affinity of ligands to receptors and to monitor the localization of proteins in cells. Additionally, it has been used in drug discovery research to screen for potential drug candidates.
作用机制
The mechanism of action of 2-[4-(1-pyrenylmethyl)-1-piperazinyl]ethanol is based on its ability to interact with biomolecules through non-covalent interactions such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. The compound has a hydrophobic pyrene moiety that can interact with hydrophobic regions of biomolecules, while the piperazine moiety can interact with polar regions. The fluorescence of the compound is due to the excitation of the pyrene moiety by UV light, which leads to the emission of light at a longer wavelength.
Biochemical and Physiological Effects:
2-[4-(1-pyrenylmethyl)-1-piperazinyl]ethanol has been shown to have minimal biochemical and physiological effects on cells and tissues. It is not toxic to cells and does not interfere with cell viability or proliferation. However, it should be noted that the compound may interact with specific biomolecules and alter their function, which may have downstream effects on cellular processes.
实验室实验的优点和局限性
One of the main advantages of using 2-[4-(1-pyrenylmethyl)-1-piperazinyl]ethanol in lab experiments is its high sensitivity and specificity. The compound can be used to monitor the interaction of biomolecules in real-time, which can provide valuable insights into their function. Additionally, the compound is easy to use and can be added directly to samples without the need for complex preparation procedures.
One of the limitations of using 2-[4-(1-pyrenylmethyl)-1-piperazinyl]ethanol is its limited solubility in aqueous solutions. The compound is highly hydrophobic and can form aggregates in aqueous solutions, which can affect its fluorescence properties. Additionally, the compound may interact with other molecules in the sample, which can lead to false-positive or false-negative results.
未来方向
There are several future directions for the use of 2-[4-(1-pyrenylmethyl)-1-piperazinyl]ethanol in scientific research. One potential application is in the development of new drug candidates. The compound can be used to screen for potential drug candidates by monitoring their interaction with specific biomolecules. Additionally, the compound can be used to study the structure and function of proteins and nucleic acids, which can provide valuable insights into their role in cellular processes. Finally, the compound can be used to study the interaction of biomolecules in complex systems such as cells and tissues, which can provide a better understanding of their function in vivo.
Conclusion:
2-[4-(1-pyrenylmethyl)-1-piperazinyl]ethanol is a unique compound that has gained significant attention in scientific research due to its fluorescent properties. It has been used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. The compound has a wide range of applications, including the study of protein-protein interactions, drug discovery, and the monitoring of cellular processes. While there are limitations to its use, the compound has significant potential for future research and development in the field of biomedical sciences.
合成方法
The synthesis of 2-[4-(1-pyrenylmethyl)-1-piperazinyl]ethanol involves the reaction of pyrene-1-carboxaldehyde with piperazine in the presence of ethanol. The reaction is carried out under reflux conditions for several hours, and the product is purified using column chromatography. The yield of the product is around 50-60%, and the purity is determined by HPLC.
属性
IUPAC Name |
2-[4-(pyren-1-ylmethyl)piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O/c26-15-14-24-10-12-25(13-11-24)16-20-7-6-19-5-4-17-2-1-3-18-8-9-21(20)23(19)22(17)18/h1-9,26H,10-16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLYISKQZVAPLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Pyren-1-ylmethyl)piperazin-1-yl]ethanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-{4-[(2-fluorobenzyl)oxy]benzyl}aniline](/img/structure/B5879944.png)
![N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5879949.png)


![N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5879973.png)
![2-methyl-5-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5879980.png)

![7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5879984.png)
![2-[3-(3,4-dichlorophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5879997.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)thio]-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)acetohydrazide](/img/structure/B5880000.png)
